

Unveiling the Impact of Modified Bases on RNA Secondary Structure: A Comparative Guide

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Compound of Interest

Compound Name: 2,8-Dimethyladenosine

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For researchers, scientists, and drug development professionals, understanding the intricate folding of RNA is paramount. The presence of modified bases introduces a layer of complexity to this landscape, influencing the stability, structure, and ultimately, the function of RNA molecules. This guide provides a comparative analysis of experimental and computational approaches to dissecting RNA secondary structure in the presence of these modifications, supported by experimental data and detailed protocols.

The Influence of Modified Bases on RNA Stability: A Quantitative Look

Modified nucleosides can significantly alter the thermodynamic stability of RNA duplexes. These changes are crucial for the correct folding and function of various RNAs, from tRNAs to therapeutic mRNAs. The following table summarizes the experimentally determined thermodynamic effects of several common RNA modifications on the stability of RNA duplexes.

Modified Base	Canonical Counterpart	Effect on Duplex Stability	Change in Free Energy ($\Delta\Delta G^\circ_{37}$ kcal/mol)	Key Observations
Pseudouridine (Ψ)	Uridine (U)	Stabilizing	-0.4 to -0.8 ^[1]	The increased stability is attributed to better base stacking and an additional hydrogen bond donor. ^[1]
N1-methylpseudouridine (m1 Ψ)	Uridine (U)	Stabilizing	Varies with context	This modification is crucial in mRNA vaccines, enhancing stability and reducing immunogenicity. ^{[1][2][3]}
N6-methyladenosine (m6A)	Adenosine (A)	Destabilizing (in paired regions)	+0.5 to +1.7	While destabilizing in duplexes, m6A enhances stacking interactions in single-stranded regions.
2'-O-methylation (Nm)	Ribose hydroxyl	Stabilizing	~ -0.2 to -0.6 per modification ^{[4][5][6][7]}	This modification pre-organizes the ribose into an A-form helix geometry, which is favorable for

duplex formation.

[5]

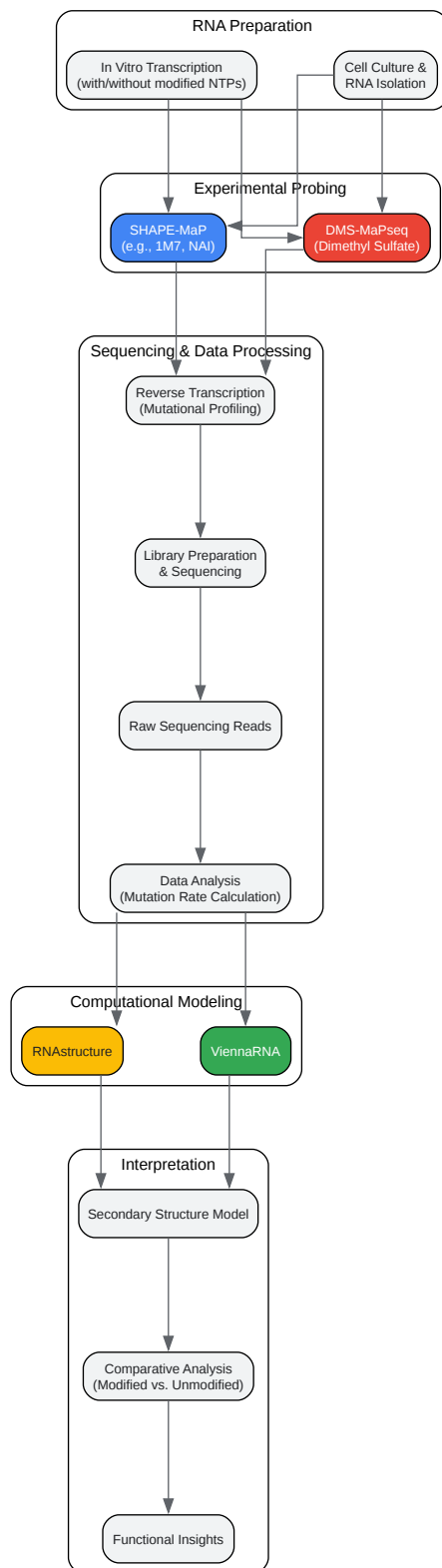
Probing RNA Structure Experimentally: SHAPE-MaP and DMS-MaPseq

Two powerful techniques, SHAPE-MaP and DMS-MaPseq, allow for the high-throughput analysis of RNA secondary structure at single-nucleotide resolution, both in vitro and in living cells. These methods rely on chemical modification of RNA followed by mutational profiling via reverse transcription and sequencing.

Experimental Workflow: A Comparative Overview

The general workflow for both SHAPE-MaP and DMS-MaPseq involves several key steps, from RNA preparation to data analysis. The following diagram illustrates a comprehensive workflow for the comparative analysis of RNA secondary structure with modified bases.

Comparative Analysis of RNA Secondary Structure with Modified Bases

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Caption: Workflow for comparative analysis of RNA secondary structure with modified bases.

Detailed Experimental Protocols

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)

This protocol is adapted for in vitro transcribed RNA.

a. RNA Preparation and Folding:

- Synthesize RNA with and without the desired modified nucleotides via in vitro transcription.
- Purify the RNA transcripts using standard methods (e.g., denaturing polyacrylamide gel electrophoresis).
- Resuspend the purified RNA in folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂).
- Heat the RNA to 95°C for 2 minutes and then cool to room temperature over 20 minutes to ensure proper folding.

b. SHAPE Modification:

- Prepare two reactions for each RNA sample: a (+) reagent reaction and a (-) reagent (control) reaction.
- To the (+) reaction, add a SHAPE reagent (e.g., 1M7 or NAI) to a final concentration of 10-100 mM.
- To the (-) reaction, add an equal volume of the solvent used for the SHAPE reagent (e.g., DMSO).
- Incubate both reactions at 37°C for 5-15 minutes.
- Quench the reaction by adding a quenching agent (e.g., DTT) and purify the RNA.

c. Reverse Transcription with Mutational Profiling:

- Anneal a reverse transcription primer to the purified, modified RNA.

- Perform reverse transcription using a reverse transcriptase that introduces mutations at sites of 2'-O-adducts (e.g., SuperScript II in the presence of MnCl_2). The reaction mix should include dNTPs and the appropriate buffer.
- Incubate at 42°C for 1-2 hours.
- Degrade the RNA template using RNase H.

d. Library Preparation and Sequencing:

- Generate sequencing libraries from the resulting cDNA using a commercial kit (e.g., Illumina Nextera XT).
- Perform high-throughput sequencing.

e. Data Analysis:

- Align the sequencing reads to the reference RNA sequence.
- Calculate the mutation rate at each nucleotide position for both the (+) and (-) reagent samples.
- The SHAPE reactivity for each nucleotide is the difference in mutation rates between the (+) and (-) samples.
- Use the SHAPE reactivity data as constraints in computational secondary structure prediction software.

DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with Sequencing)

This protocol is adapted for in vivo analysis.

a. Cell Culture and DMS Treatment:

- Grow cells to the desired confluency.

- Treat the cells with dimethyl sulfate (DMS) in the growth medium (final concentration typically 1-5%). DMS is highly toxic and should be handled with extreme care in a chemical fume hood.[8]
- Incubate for a short period (e.g., 2-5 minutes) at 37°C.[8]
- Quench the reaction by adding a quenching solution (e.g., β -mercaptoethanol).

b. RNA Isolation and Purification:

- Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).
- Treat the RNA with DNase to remove any contaminating DNA.

c. Reverse Transcription with Mutational Profiling:

- Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) or another reverse transcriptase that reads through DMS-modified bases and introduces mutations.
- The reaction should be primed with either random hexamers for transcriptome-wide analysis or gene-specific primers for targeted analysis.

d. Library Preparation and Sequencing:

- Prepare sequencing libraries from the cDNA. This may involve fragmentation, adapter ligation, and PCR amplification.
- Perform high-throughput sequencing.

e. Data Analysis:

- Align sequencing reads to the reference transcriptome.
- Identify and count mutations at each nucleotide position. DMS typically modifies unpaired adenines and cytosines.
- Calculate the DMS reactivity for each nucleotide based on the mutation frequency.

- Use the DMS reactivity data to constrain computational secondary structure prediction.

Computational Prediction of RNA Secondary Structure with Modified Bases

Computational tools are indispensable for translating experimental data into structural models. Several software packages can incorporate the constraints derived from SHAPE-MaP or DMS-MaPseq and can also account for the thermodynamic properties of modified bases.

RNAstructure

RNAstructure is a comprehensive software package for RNA secondary structure prediction and analysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Incorporating Experimental Constraints: SHAPE or DMS reactivity data can be used to apply pseudo-energy constraints to the folding algorithm. This is done by providing a file containing the reactivity scores for each nucleotide.[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)
- Handling Modified Bases: While RNAstructure does not have a built-in library of thermodynamic parameters for all modified bases, it allows users to specify constraints. For example, a modified nucleotide that is known not to form base pairs can be designated as single-stranded in the input file.[\[9\]](#)

ViennaRNA Package

The ViennaRNA Package is another widely used suite of tools for RNA secondary structure prediction.[\[10\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Incorporating Experimental Constraints: Similar to RNAstructure, ViennaRNA's RNAfold program can incorporate SHAPE reactivity data to guide structure prediction.[\[18\]](#)
- Support for Modified Bases: A key feature of the ViennaRNA Package is its ability to incorporate custom energy parameters for modified bases. Users can provide a parameter file specifying the thermodynamic contributions of non-standard nucleotides, allowing for more accurate predictions of RNAs containing these modifications.[\[15\]](#)[\[16\]](#)

Conclusion

The analysis of RNA secondary structure in the presence of modified bases requires a multi-faceted approach that combines robust experimental techniques with sophisticated computational modeling. By leveraging methods like SHAPE-MaP and DMS-MaPseq in conjunction with powerful software like RNAstructure and the ViennaRNA Package, researchers can gain unprecedented insights into the structural and functional consequences of the epitranscriptome. This knowledge is critical for advancing our understanding of fundamental biological processes and for the development of novel RNA-based therapeutics and vaccines.

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